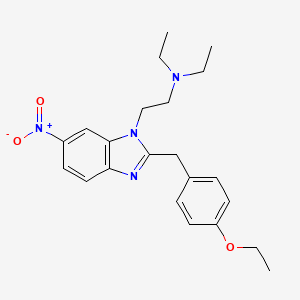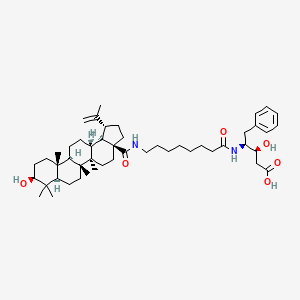
Etonitazene 6-nitro isomer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Etonitazene 6-nitro isomer is a synthetic opioid belonging to the benzimidazole class of compounds. It is known for its potent analgesic properties, which are significantly higher than those of morphine. This compound has been primarily studied for its potential use in pain management and its effects on the central nervous system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of etonitazene 6-nitro isomer involves the condensation of o-phenylenediamine with para-ethoxyphenylacetonitrile to form a 2-benzylbenzimidazole. This intermediate is then alkylated with 1-chloro-2-dialkylaminoethane to produce the final product . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The production is carried out under strict regulatory guidelines to ensure safety and efficacy .
Analyse Des Réactions Chimiques
Types of Reactions: Etonitazene 6-nitro isomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenating agents and other electrophiles are commonly used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of etonitazene, which may have different pharmacological properties .
Applications De Recherche Scientifique
Etonitazene 6-nitro isomer has several scientific research applications:
Mécanisme D'action
Etonitazene 6-nitro isomer exerts its effects by binding to the mu-opioid receptor in the central nervous system. This binding leads to the activation of the receptor, resulting in analgesic effects and other opioid-like effects such as sedation and respiratory depression. The compound’s high affinity for the mu-opioid receptor makes it a potent analgesic .
Comparaison Avec Des Composés Similaires
- Isotonitazene
- Metonitazene
- Protonitazene
- Clonitazene
- Flunitazene
Comparison: Etonitazene 6-nitro isomer is unique due to its high potency and specific binding affinity for the mu-opioid receptor. Compared to other similar compounds, it exhibits a higher analgesic effect and a different side effect profile. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
114160-61-1 |
|---|---|
Formule moléculaire |
C22H28N4O3 |
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
2-[2-[(4-ethoxyphenyl)methyl]-6-nitrobenzimidazol-1-yl]-N,N-diethylethanamine |
InChI |
InChI=1S/C22H28N4O3/c1-4-24(5-2)13-14-25-21-16-18(26(27)28)9-12-20(21)23-22(25)15-17-7-10-19(11-8-17)29-6-3/h7-12,16H,4-6,13-15H2,1-3H3 |
Clé InChI |
GFJVSPTVSNLNML-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCN1C2=C(C=CC(=C2)[N+](=O)[O-])N=C1CC3=CC=C(C=C3)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















